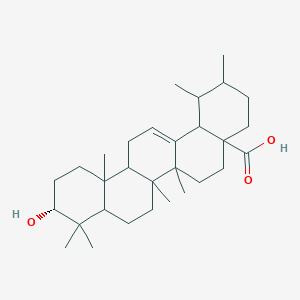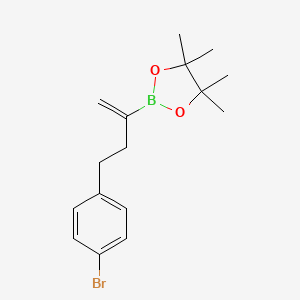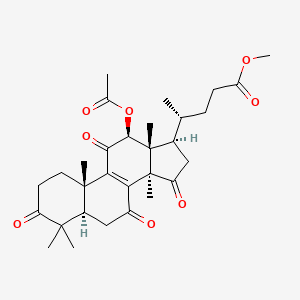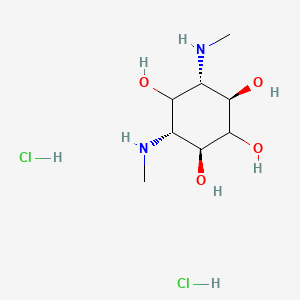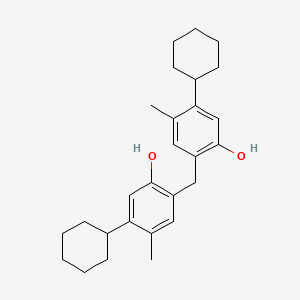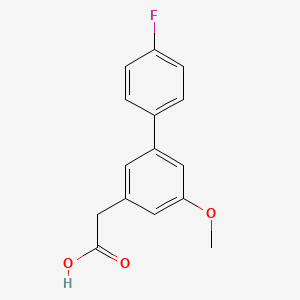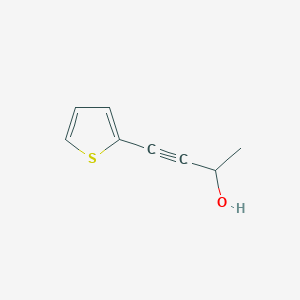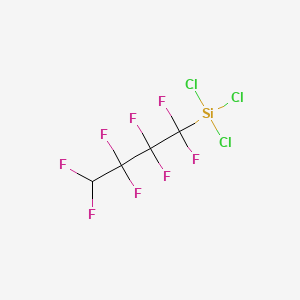
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is a chlorosilane compound with the molecular formula C4HCl3F8Si. It is known for forming self-assembled monolayers (SAMs) on various substrates, which impart superhydrophobic properties to surfaces . This compound is widely used in surface modification applications due to its low surface energy and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .
Industrial Production Methods
In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, resulting in the formation of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, organic solvents, and fluorinated catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as octadecyltrichlorosilane, perfluoroctyltrichlorosilane, and perfluorodecyltrichlorosilane .
Applications De Recherche Scientifique
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of scientific research applications, including:
Surface Modification: It is used to create superhydrophobic surfaces by forming self-assembled monolayers on substrates.
Microfluidic Devices: The compound is used to silanize substrates for the fabrication of microfluidic devices using soft lithography.
Polymeric Matrices: It forms chemically patterned surfaces for the quantitative analysis of insoluble surfactants in polymeric matrices.
Nanotube Arrays: Alumina membranes treated with this compound can form superhydrophobic polyimide-based nanotube arrays.
Mécanisme D'action
The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyltrichlorosilane (OTS): Known for forming SAMs with superhydrophobic properties.
Perfluoroctyltrichlorosilane (PFOTCS): Used for surface modification with low surface energy.
Perfluorodecyltrichlorosilane (FDTS): Similar applications in creating superhydrophobic surfaces.
Uniqueness
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is unique due to its specific fluorinated structure, which imparts distinct superhydrophobic properties and biocompatibility. Its ability to form strong covalent bonds with surface hydroxyl groups makes it highly effective in creating durable and stable superhydrophobic surfaces .
Propriétés
Numéro CAS |
375-63-3 |
|---|---|
Formule moléculaire |
C4HCl3F8Si |
Poids moléculaire |
335.48 g/mol |
Nom IUPAC |
trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane |
InChI |
InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H |
Clé InChI |
MYZMPPUVPXNBEL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
